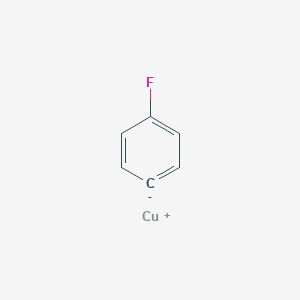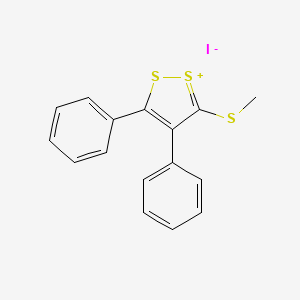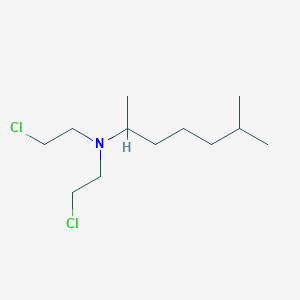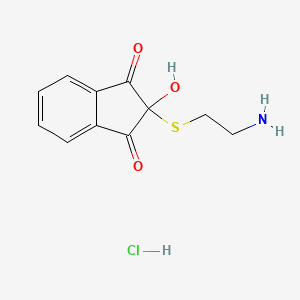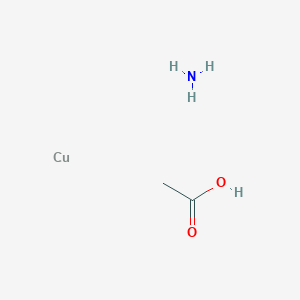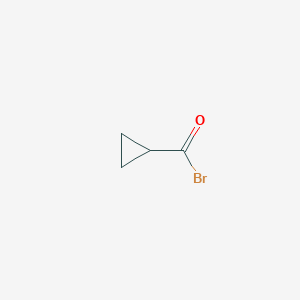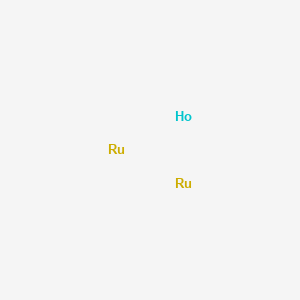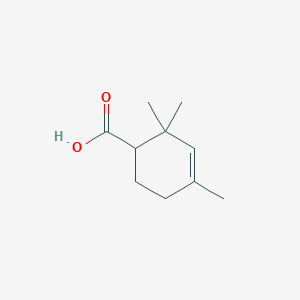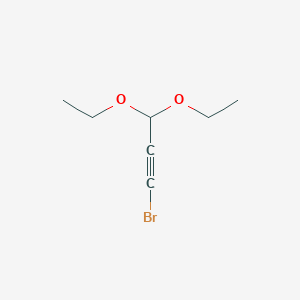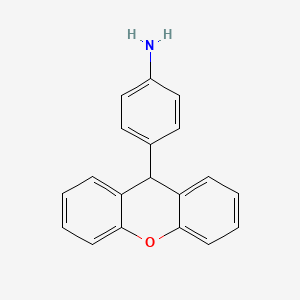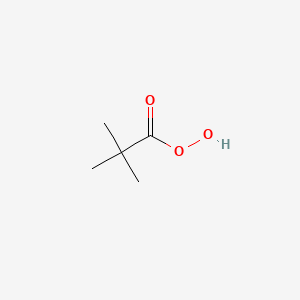![molecular formula C19H30O2 B14712207 17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one CAS No. 21547-28-4](/img/structure/B14712207.png)
17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound belonging to the class of steroids. It is characterized by its polycyclic structure, which includes multiple fused rings. This compound is known for its biological activity, particularly its role as an androgen, which means it can influence the development and maintenance of masculine characteristics in vertebrates by binding to androgen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. One common method involves the hydroxylation of a suitable steroid precursor at the 17th position, followed by various functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective oxidation, and protective group strategies to control the reactivity of different functional groups .
Chemical Reactions Analysis
Types of Reactions
17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at the 17th position can yield a ketone, while reduction of a ketone can regenerate the hydroxyl group .
Scientific Research Applications
17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in regulating androgenic activity and its effects on cellular processes.
Medicine: Investigated for potential therapeutic uses in treating conditions related to androgen deficiency or excess.
Industry: Utilized in the production of steroid-based pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one involves binding to androgen receptors in target cells. This binding activates the receptor, leading to changes in gene expression that promote the development and maintenance of masculine characteristics. The compound can also interact with other steroid receptors, influencing a variety of physiological processes .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one: Another steroid with similar structural features but differing in the degree of saturation and functional groups.
17β-Cyano-17α-hydroxyandrost-4-en-3-one: A synthetic steroid with a cyano group at the 17th position, used in different biological contexts.
Uniqueness
The uniqueness of 17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one lies in its specific hydroxylation pattern and its potent androgenic activity. This makes it particularly valuable in research focused on androgen receptor biology and related therapeutic applications .
Properties
CAS No. |
21547-28-4 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
17-hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-14-13(15(18)4-3-12(20)11-18)8-10-19(2)16(14)5-6-17(19)21/h13-17,21H,3-11H2,1-2H3 |
InChI Key |
KVWFYOUUKCLADX-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC(=O)C2)CCC4(C3CCC4O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


